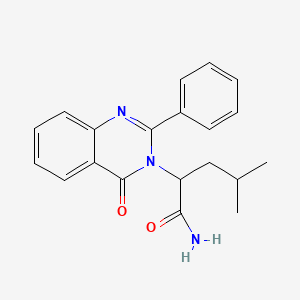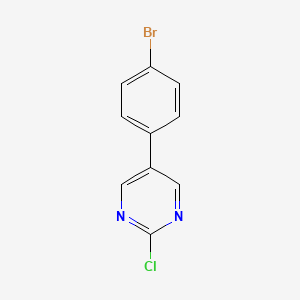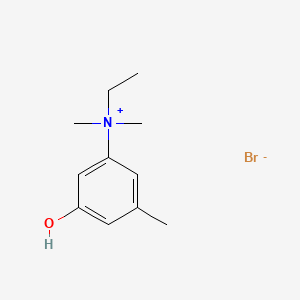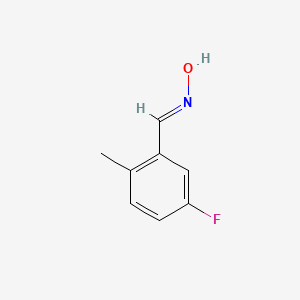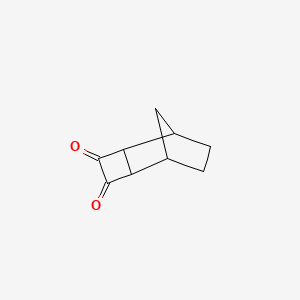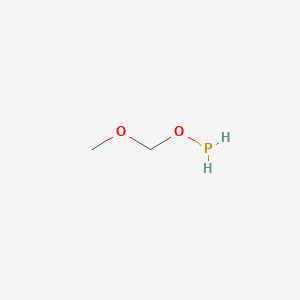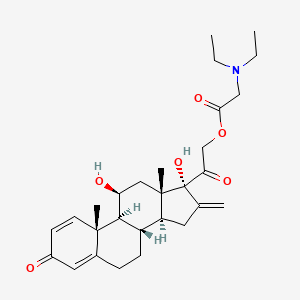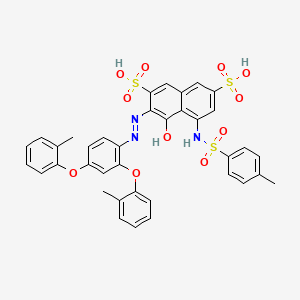
Benzenamine, 4-((4-nitrophenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-((4-nitrophenyl)methyl)-, also known as 4-((4-nitrophenyl)methyl)aniline, is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to the benzenamine structure, making it a significant molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-nitrophenyl)methyl)- typically involves the nitration of benzenamine derivatives. One common method is the reaction of 4-nitrobenzyl chloride with benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: 4-((4-aminophenyl)methyl)aniline.
Reduction: 4-((4-nitrosophenyl)methyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, 4-((4-nitrophenyl)methyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-((4-nitrophenyl)methyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-methyl-4-nitro-: Similar structure but with a methyl group instead of a nitrophenyl group.
Benzenamine, N-[(4-nitrophenyl)methylene]-: Contains a methylene bridge between the benzenamine and nitrophenyl groups.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features additional methyl groups on the aromatic ring.
Uniqueness
Benzenamine, 4-((4-nitrophenyl)methyl)- is unique due to the presence of both a benzenamine and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
726-17-0 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12N2O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(16)17/h1-8H,9,14H2 |
Clé InChI |
XTAVQWSBKJAURD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
